Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with chlorine at position 3, fluorine at position 6, and an ethyl ester group at position 2. Its molecular formula is C₁₁H₈ClFO₂S, with a molar mass of 262.70 g/mol (calculated from structural analogs in , and 8). This compound is of interest in medicinal chemistry and materials science due to the electronic effects of its halogen substituents and the versatility of the ester functional group for further derivatization.
Properties
IUPAC Name |
ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2S/c1-2-15-11(14)10-9(12)7-4-3-6(13)5-8(7)16-10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVXZHADAAYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorine and fluorine sources.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific transformation desired. Major products formed from these reactions include substituted benzothiophenes, alcohols, and oxidized derivatives.
Scientific Research Applications
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity for certain targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogs.
Key Observations:
Halogen vs. The 6-Cl analog () lacks the 3-Cl substituent, which may reduce steric hindrance and alter regioselectivity in reactions.
Ester Group Influence :
- The ethyl ester in the target compound increases hydrophobicity and molecular weight compared to the methyl ester analog (). This could impact solubility and bioavailability in biological systems.
Biological Activity
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the following structural elements:
- Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and biological activity.
- Benzothiophene Core : This heterocyclic structure is known for its diverse biological properties.
- Ester Functional Group : The presence of the ethyl ester can affect the compound's pharmacokinetic profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity and selectivity, potentially modulating specific biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Its structural similarity to known anticancer agents raises the possibility of cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation through modulation of inflammatory pathways.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-chloro-1-benzothiophene-2-carboxylate | Lacks fluoro substituent | Reduced activity compared to target compound |
| Ethyl 6-fluoro-1-benzothiophene-2-carboxylate | Lacks chloro substituent | Different binding affinities |
| Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate | Contains methyl instead of fluoro | Altered chemical and biological properties |
This comparison highlights how specific substituents can significantly impact the biological profile of benzothiophene derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
- Antiviral Activity : Research has shown that benzothiophene derivatives exhibit promising antiviral properties against various viruses, including those causing respiratory infections.
- Cytotoxicity Assays : In vitro studies using cancer cell lines have demonstrated that certain benzothiophene derivatives can induce apoptosis, suggesting potential for anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
